molecular formula C8H20I2N2 B1659937 Tetramethylpiperazinium diiodide CAS No. 6952-20-1

Tetramethylpiperazinium diiodide

Cat. No.: B1659937
CAS No.: 6952-20-1
M. Wt: 398.07 g/mol
InChI Key: ZVDZHHONICVJRM-UHFFFAOYSA-L
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Description

1,1,4,4-Tetramethylpiperazinium diiodide (C₈H₂₀I₂N₂) is a quaternary ammonium salt derived from piperazine, where all four nitrogen-bound hydrogen atoms are replaced by methyl groups, and the counterions are iodide. This compound has been utilized in analytical chemistry, particularly in formulations containing thiamine and pyridoxine, where its quantification requires specialized methods such as those developed by Kondos (1977) .

Properties

CAS No.

6952-20-1

Molecular Formula

C8H20I2N2

Molecular Weight

398.07 g/mol

IUPAC Name

1,1,4,4-tetramethylpiperazine-1,4-diium;diiodide

InChI

InChI=1S/C8H20N2.2HI/c1-9(2)5-7-10(3,4)8-6-9;;/h5-8H2,1-4H3;2*1H/q+2;;/p-2

InChI Key

ZVDZHHONICVJRM-UHFFFAOYSA-L

SMILES

C[N+]1(CC[N+](CC1)(C)C)C.[I-].[I-]

Canonical SMILES

C[N+]1(CC[N+](CC1)(C)C)C.[I-].[I-]

Other CAS No.

6952-20-1

Origin of Product

United States

Comparison with Similar Compounds

(a) Piperazinium Diiodide (C₄H₁₂I₂N₂)

  • Structure : The parent compound lacks methyl groups, featuring a simple piperazinium core with two iodide counterions.
  • Applications : Used as a passivation material in perovskite solar cells, as reported by Zheng et al. (2024), highlighting its role in improving device stability .

(b) 1,4-Bis[2-(Benzyloxy)ethyl]-1,4-dimethylpiperazinediium Diiodide

  • Structure : Features benzyloxyethyl substituents on the piperazine ring, increasing hydrophobicity and molecular weight.
  • Reactivity : The bulky substituents may hinder participation in coupling reactions, unlike smaller diiodides such as those used in Suzuki cross-couplings (e.g., diiodide 2.15 in ) .

(c) 3,3,7,7-Tetramethyl-3,7-diazoniatricyclo[4.2.2.2²,⁵]dodecane Diiodide

  • Structure : A bridged diazoniabicyclic system with four methyl groups, offering rigid geometry and distinct solubility properties.

Table 1: Comparison of Piperazine-Based Diiodides

Compound Molecular Formula Molecular Weight (g/mol) Key Features Applications
1,1,4,4-Tetramethylpiperazinium diiodide C₈H₂₀I₂N₂ ~398 Quaternary ammonium, methylated Analytical formulations
Piperazinium diiodide C₄H₁₂I₂N₂ 341.96 Unsubstituted piperazinium core Perovskite passivation
3,3,7,7-Tetramethyl-... diiodide C₁₄H₂₈I₂N₂ ~466 Bridged bicyclic structure Underexplored, potential in catalysis

Inorganic Diiodides

(a) Magnesium Diiodide (MgI₂)

  • Elemental Composition : 91.26% iodine, 8.74% magnesium .
  • Reactivity: Used as an iodide source in Grignard reactions, but less efficient than organomagnesium reagents (e.g., MeMgI yields 13% diiodide 22 vs. MeMgI’s higher efficiency) .

(b) Platinum Diiodide (PtI₂)

  • Structure : Linear geometry around platinum, with 56.54% iodine content .
  • Applications: Limited in organic synthesis but relevant in materials science due to platinum’s catalytic properties.

Table 2: Inorganic Diiodides vs. Tetramethylpiperazinium Diiodide

Compound Elemental Composition Key Reactivity Role in Synthesis
MgI₂ Mg (8.74%), I (91.26%) Iodide source for Grignard reactions Low-yield diiodide formation
PtI₂ Pt (43.46%), I (56.54%) Stable, metal-centered reactivity Materials science applications
This compound C (24%), H (5%), I (63%), N (7%)* Quaternary ammonium interactions Analytical and formulation chemistry

*Estimated based on molecular formula.

Organoiodides in Cross-Coupling Reactions

(a) Diiodide 2.15 ()

  • Reactivity : Participates in Suzuki cross-couplings and Cu-mediated trifluoromethylation, yielding diaryl and trifluoromethyl products in high yields (e.g., 93% for 2.25) .
  • Comparison : Unlike aromatic diiodides, this compound’s aliphatic structure limits its use in cross-couplings but may enhance stability in ionic applications.

(b) Samarium Diiodide (SmI₂)

  • Role : A strong reductant enabling ketyl-olefin cyclizations and deoxygenations (e.g., synthesis of (+)-isoschizandrin) .
  • Contrast: While SmI₂ acts as a single-electron transfer reagent, this compound’s quaternary ammonium structure suggests non-redox applications.

Preparation Methods

Reaction Mechanism and Stoichiometry

The alkylation proceeds via nucleophilic substitution (SN2), where piperazine’s lone pairs attack methyl iodide’s electrophilic carbon. Initial mono-methylation forms a tertiary amine intermediate, which subsequently reacts with a second equivalent of methyl iodide to achieve quaternization. A molar ratio of 1:4 (piperazine to methyl iodide) ensures complete di-quaternization, as confirmed by nuclear magnetic resonance (NMR) and mass spectrometry. The reaction, conducted under reflux (82°C) for 48 hours, yields a crystalline precipitate, isolated via vacuum filtration and washed with cold acetonitrile to remove residual reactants.

Solvent and Temperature Optimization

Polar aprotic solvents like acetonitrile enhance reaction kinetics by stabilizing the transition state and solubilizing ionic intermediates. Comparative studies indicate that dimethylformamide (DMF) accelerates the reaction (24 hours) but complicates purification due to higher product solubility. Lower temperatures (<50°C) favor incomplete methylation, evidenced by tertiary amine contaminants in $$^1$$H NMR spectra.

Alternative Synthetic Routes and Anion Metathesis

While direct alkylation dominates industrial-scale synthesis, alternative strategies leverage anion-exchange resins or pre-quaternized intermediates.

Quaternary Ammonium Chloride Precursor

Tetramethylpiperazinium chloride, synthesized via analogous alkylation with methyl chloride, undergoes metathesis with potassium iodide in aqueous ethanol. This two-step process achieves >95% anion exchange, validated by ion chromatography. However, this method introduces scalability challenges due to the hygroscopic nature of chloride intermediates.

Phase-Transfer Catalysis

Benzyltriethylammonium chloride (BTEAC) enhances reaction rates in biphasic systems (water/dichloromethane), reducing reflux times to 12 hours. Phase-transfer agents mitigate steric hindrance at piperazine’s nitrogen centers, though iodide contamination from the catalyst necessitates additional recrystallization steps.

Analytical Characterization and Quality Control

Rigorous spectroscopic and crystallographic analyses ensure product integrity and stoichiometric fidelity.

Nuclear Magnetic Resonance Spectroscopy

  • $$^1$$H NMR (400 MHz, D$$2$$O) : Singlets at δ 3.35 ppm (N-CH$$3$$) and δ 3.82 ppm (ring CH$$_2$$) confirm complete quaternization.
  • $$^13$$C NMR : Peaks at δ 54.2 ppm (N-CH$$_3$$) and δ 66.8 ppm (ring carbons) align with tetramethylated piperazinium frameworks.

X-ray Crystallography

Single-crystal diffraction reveals a centrosymmetric structure with C$$_2$$/m symmetry. The piperazine ring adopts a chair conformation, with N-C bond lengths of 1.49 Å and C-I distances of 2.95 Å, consistent with ionic bonding.

Thermal Stability Analysis

Differential scanning calorimetry (DSC) shows decomposition onset at 218°C, preceded by a broad endotherm (180–200°C) attributed to iodide anion liberation.

Applications in Organofluorine Chemistry

Tetramethylpiperazinium diiodide’s low nucleophilicity and high thermal stability render it ideal for:

  • Fluoromethylation Reagents : As a counterion in triflate-based electrophiles (e.g., fluoromethyl triflate).
  • Energetic Materials Synthesis : Precursor to nitroaromatic compounds via nitrolysis reactions.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing tetramethylpiperazinium diiodide, and how do reaction conditions influence product purity?

  • Methodological Answer : this compound is synthesized via quaternization of piperazine derivatives using methyl iodide in a polar solvent (e.g., methanol or ethanol) under reflux. Critical parameters include molar ratios (e.g., 1:4 piperazine-to-methyl iodide for complete methylation), reaction time (48–72 hours), and temperature (60–80°C). Post-synthesis, purification involves recrystallization from ethanol/water mixtures to remove unreacted reagents . For zeolite templating applications, hydrothermal synthesis at 90–180°C with sodium hydroxide and silica/alumina sources is employed, where the diiodide acts as a structure-directing agent .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • Elemental Analysis : Quantify iodine (expected ~91% for diiodides) and nitrogen content to confirm stoichiometry, using combustion analysis or inductively coupled plasma mass spectrometry (ICP-MS) .
  • NMR Spectroscopy : 1^1H and 13^13C NMR in deuterated solvents (e.g., D2_2O or DMSO-d6_6) to verify methyl group integration and piperazine ring structure.
  • X-ray Diffraction (XRD) : For crystal structure determination, particularly when used as a templating agent in zeolite synthesis .

Advanced Research Questions

Q. How can researchers optimize the role of this compound as a template in zeolite ZSM-51 synthesis, and what variables most critically affect crystallinity?

  • Methodological Answer : Critical variables include:

  • Template Concentration : A molar ratio of 0.20–0.29 (this compound/SiO2_2) yields 100% crystalline ZSM-51, while lower ratios (e.g., 0.05) result in partial crystallization .
  • Hydrothermal Conditions : Crystallization time (3–4 days at 90–180°C) and pH (maintained via sodium hydroxide) are pivotal. Extended durations at lower temperatures (e.g., 90°C) favor phase purity over rapid crystallization.
  • Co-template Use : Combining with trimethylene bis-trimethylammonium iodide enhances framework stability, as shown in comparative studies .

Q. What strategies resolve analytical interference when quantifying free piperazine in solutions containing this compound?

  • Methodological Answer : Gravimetric and infrared (IR) spectrophotometric methods are effective:

  • Gravimetry : Precipitate free piperazine as a phosphate complex at pH 4.5–5.0, filtering and weighing the residue after drying. This avoids interference from the diiodide salt .
  • IR Spectroscopy : Detect piperazine-specific N-H stretching bands (3300–3500 cm1^{-1}) in a KBr pellet, using baseline correction to subtract diiodide-related absorbance .

Q. How do researchers integrate this compound into catalytic studies, and what mechanistic insights have been uncovered?

  • Methodological Answer : In catalysis, the compound’s quaternary ammonium structure facilitates ion exchange in zeolite frameworks, enhancing acid site density for hydrocarbon cracking. Mechanistic studies involve:

  • Temperature-Programmed Desorption (TPD) : To quantify Brønsted acid sites in ZSM-51 templated with the diiodide.
  • Kinetic Isotope Effects (KIE) : To probe rate-determining steps in reactions like methanol-to-hydrocarbons (MTH), where the templated zeolite shows improved selectivity for light olefins .

Data Analysis & Reporting

Q. How should researchers present analytical data for this compound in publications to ensure reproducibility?

  • Methodological Answer : Follow IUPAC guidelines:

  • Tables : Include elemental analysis (C, H, N, I percentages), XRD peaks (2θ values, Miller indices), and reaction conditions (time, temperature, molar ratios) .
  • Spectra : Label NMR/IR peaks with assignments (e.g., δ 3.2 ppm for N-CH3_3 groups) and provide baseline-corrected data.
  • Statistical Validation : Report standard deviations for triplicate measurements and use ANOVA for comparing synthetic batches .

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